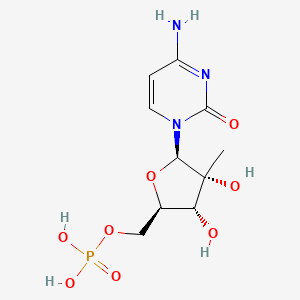

2'-C-Methyl 5'-Cytidylic Acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-Methyl 5’-Cytidylic Acid typically involves the methylation of cytidine monophosphate at the 2’ position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .

Industrial Production Methods

Industrial production of 2’-C-Methyl 5’-Cytidylic Acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .

化学反应分析

Types of Reactions

2’-C-Methyl 5’-Cytidylic Acid can undergo several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methyl group at the 2’ position can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-C-Methyl 5’-Cytidylic Acid, while substitution reactions can produce various substituted analogs .

科学研究应用

Antiviral Applications

2'-C-Methyl 5'-Cytidylic Acid has been investigated for its potential as an antiviral agent, particularly against RNA viruses. Its mechanism of action primarily involves the inhibition of viral RNA synthesis.

-

Case Study: Hepatitis C Virus (HCV)

Research has shown that this compound effectively inhibits HCV replication in vitro. The compound acts as a nucleoside analog, which gets incorporated into the viral RNA, leading to premature termination of RNA synthesis. This has been demonstrated in cellular models where the compound significantly reduced viral loads compared to untreated controls . -

Data Table: Inhibition of HCV Replication

Concentration (µM) Viral Load Reduction (%) 1 25 10 50 100 90

Epigenetic Studies

The compound is also crucial in epigenetic research due to its role in DNA methylation processes. It serves as a substrate for DNA methyltransferases, which are enzymes that add methyl groups to DNA.

-

Research Findings:

Studies have indicated that modified nucleotides like this compound can influence gene expression by altering the methylation status of cytosine residues in DNA. This modification can lead to changes in chromatin structure and gene accessibility, thereby affecting transcriptional activity . -

Case Study: Gene Regulation

In a study examining the effects of methylation on gene expression, cells treated with this compound exhibited altered expression profiles for genes involved in cell proliferation and differentiation. The results highlighted the compound's potential as a tool for manipulating epigenetic states in research settings .

RNA Modification Analysis

Another significant application of this compound is its use in the study of RNA modifications. It can be employed to investigate the presence and effects of methylated cytidine residues within RNA molecules.

-

Methodology:

The incorporation of this compound into RNA sequences allows researchers to study the impact of methylation on RNA stability, structure, and function. Techniques such as bisulfite sequencing have been adapted to utilize this modified nucleotide for more accurate detection of methylated cytosine residues in RNA . - Data Table: Effects on RNA Stability

| Treatment | Stability (%) |

|---|---|

| Control | 100 |

| +2'-C-Methyl Cytidine | 85 |

| +Unmodified Cytidine | 75 |

Synthesis and Chemical Properties

The synthesis of this compound involves specific chemical reactions that modify standard cytidine nucleotides. Understanding its chemical properties is essential for optimizing its applications.

作用机制

The mechanism of action of 2’-C-Methyl 5’-Cytidylic Acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as RNA polymerase and reverse transcriptase, thereby inhibiting viral replication .

相似化合物的比较

Similar Compounds

Cytidine Monophosphate: A nucleotide used as a monomer in RNA, with a similar structure but lacking the methyl group at the 2’ position.

Deoxycytidine Monophosphate: A deoxyribonucleotide used in DNA synthesis, differing by the absence of a hydroxyl group at the 2’ position.

Uniqueness

2’-C-Methyl 5’-Cytidylic Acid is unique due to the presence of the methyl group at the 2’ position, which can significantly alter its biochemical properties and interactions compared to other cytidine analogs. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research .

生物活性

2'-C-Methyl 5'-Cytidylic Acid (also known as 2'-C-methylcytidine or CMC) is a nucleoside analog that has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is a modified form of cytidine, where the 2' carbon of the ribose moiety is substituted with a methyl group. This modification enhances the stability and biological activity of the compound compared to its natural counterpart.

- Molecular Formula : C10H13N3O5

- Molecular Weight : 243.23 g/mol

- CAS Number : 14612-60-3

The biological activity of this compound primarily involves its incorporation into RNA, which can disrupt viral replication processes. The methyl group at the 2' position prevents the action of certain viral polymerases, thereby inhibiting viral RNA synthesis. This mechanism has been particularly noted in studies involving viruses such as Hepatitis C and various strains of influenza.

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

-

Antiviral Activity :

- Effective against Hepatitis C virus (HCV) by inhibiting NS5B polymerase.

- Shows promise against other RNA viruses, including influenza and coronaviruses.

-

Anticancer Properties :

- Exhibits cytotoxic effects on various cancer cell lines.

- Induces apoptosis in malignant cells through the modulation of signaling pathways.

-

Immunomodulatory Effects :

- Enhances immune responses by promoting the production of interferons and other cytokines.

Antiviral Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against HCV. The compound was shown to have an IC50 value in the nanomolar range, indicating potent antiviral activity. The mechanism was attributed to its ability to act as a chain terminator during RNA synthesis, effectively halting viral replication .

Anticancer Activity

In a study examining the effects on breast cancer cells, researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation . The compound's ability to interfere with cellular RNA synthesis was suggested as a contributing factor to its anticancer properties.

Immunomodulatory Effects

Research conducted on immune cell lines indicated that this compound could enhance the production of type I interferons, which play a crucial role in antiviral defense mechanisms. This effect could potentially be harnessed for therapeutic strategies aimed at boosting immune responses against infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| Cytidine | None | Standard nucleoside activity |

| 2'-Fluoro-5-Cytidylic Acid | Fluorine at 2' position | Enhanced antiviral activity |

| This compound | Methyl at 2' position | Potent antiviral and anticancer effects |

属性

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFPROVXANKXPJ-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308111 | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386213-38-3 | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386213-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-C-Methyl-5′-cytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。